4-(4-Nitrobenzyl)morpholine
Overview
Description
4-(4-Nitrobenzyl)morpholine is a chemical compound with the molecular formula C11H14N2O3 . It has a molecular weight of 222.24 and is typically found as a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of 4-(4-Nitrobenzyl)morpholine involves a reaction between 4-[(4-nitrophenyl)methyl]morpholine, iron powder, and NH4Cl in EtOH and H2O. The mixture is stirred for 4 hours at 80°C. Filtration and concentration yield the crude 4-(morpholin-4-ylmethyl)-phenylamine, which is used in the next step without further purification.Molecular Structure Analysis
The molecular structure of 4-(4-Nitrobenzyl)morpholine consists of a morpholine ring attached to a nitrobenzyl group . The InChI key for this compound is KNTGXGBOYZAKTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(4-Nitrobenzyl)morpholine is a white to off-white powder or crystals . It has a molecular weight of 222.24 and is typically stored in a refrigerator .Scientific Research Applications
Anticancer Activity
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
“4-(4-Nitrobenzyl)morpholine” derivatives have been studied for their potential anticancer activity . These compounds could interact with cancer cells and inhibit their growth, making them a subject of interest in cancer research .
Results or Outcomes
The results of these studies have suggested that “4-(4-Nitrobenzyl)morpholine” derivatives may have anticancer activity . However, more research is needed to confirm these findings and to understand how these compounds work at the molecular level .
In a related note, a study has been conducted on the crystal structure of “4-(4-Nitrobenzyl)morpholine”, where an intermolecular interaction between a nitro group O atom and a neighboring benzene ring helps to stabilize the crystal structure . This kind of study falls under the field of Crystallography .
Safety And Hazards
4-(4-Nitrobenzyl)morpholine is associated with several hazards. It can cause severe skin burns and eye damage . It is also harmful if inhaled or swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-[(4-nitrophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTGXGBOYZAKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354811 | |
Record name | 4-(4-nitrobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrobenzyl)morpholine | |
CAS RN |
6425-46-3 | |
Record name | 4-(4-nitrobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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